Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-

Description

Historical Context of Oxytocin (B344502) and Peptide Analog Development

The journey of oxytocin research began with the discovery of its uterine-contracting properties in 1906 by Sir Henry Hallett Dale. wikipedia.orgwikipedia.orgbritannica.com Its role in milk ejection was described shortly after in 1910 and 1911. wikipedia.org A pivotal moment in oxytocin research occurred in the early 1950s when American biochemist Vincent du Vigneaud determined its nine-amino-acid structure and sequence, making it the first polypeptide hormone to be sequenced. wikipedia.orgbritannica.com In 1953, du Vigneaud achieved the first synthesis of oxytocin, a landmark accomplishment for which he was awarded the Nobel Prize in Chemistry in 1955. wikipedia.orgbritannica.comnih.govnih.gov This breakthrough opened the door for the development of synthetic oxytocin analogs, which have since become invaluable tools in pharmacology. nih.gov

Rationale for Chemical Modification of Peptide Hormones in Academic Research

The chemical modification of peptide hormones like oxytocin is a fundamental strategy in academic research, driven by the need to overcome the limitations of native peptides and to better understand their biological functions.

Native peptides, while biologically crucial, present several challenges for researchers. They often have short half-lives due to enzymatic degradation and can be chemically unstable. conceptlifesciences.com To enhance stability and extend their therapeutic and research window, scientists employ strategies like cyclization and the substitution of D-amino acids. conceptlifesciences.com Modifications can also improve a peptide's ability to cross cell membranes, a significant hurdle for these relatively large molecules. conceptlifesciences.com For instance, the metabolic lifetimes of some peptide drugs are short due to in vivo degradation, a problem that can be addressed by creating more stable analogs. nih.gov

By systematically altering the amino acid sequence of a neuropeptide, researchers can investigate the relationship between its structure and its biological activity. nih.gov This allows for the identification of key amino acid residues and structural motifs that are essential for receptor binding and signal transduction. nih.gov For example, studies on neuropeptide Y (NPY) have shown that maintaining a specific conformation in a particular region of the peptide is crucial for both receptor binding and biological activity. nih.gov The synthesis of various oxytocin analogs has been instrumental in understanding which parts of the molecule are critical for its diverse functions. nih.gov

Overview of Non-Canonical Amino Acid Incorporation in Peptide Science

A powerful tool in the chemical modification of peptides is the incorporation of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 standard proteinogenic amino acids. nih.gov The inclusion of ncAAs can introduce novel chemical and structural properties into peptides, leading to enhanced stability, altered receptor binding affinity, and modified biological activity. asm.orgrsc.org This approach has been widely used to generate peptidomimetics with improved pharmacokinetic properties. nih.gov The ability to incorporate ncAAs has significantly expanded the toolbox of peptide chemists, enabling the design of peptides with tailored functions. nih.govmdpi.com

Focus on (N(4), N(4)-dimethyl-asn)(5)-Oxytocin

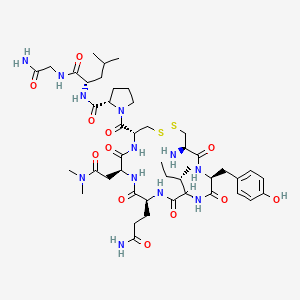

A specific example of the application of these research principles is the synthesis and study of [5-(N4,N4-dimethylasparagine)]oxytocin. In this analog, the two hydrogen atoms of the primary carboxamide group in the side chain of the asparagine residue at position 5 of the oxytocin molecule are replaced by two methyl groups. nih.gov

The synthesis of this analog was achieved through a stepwise procedure using solution techniques to create the protected nonapeptide intermediate. nih.gov Subsequent pharmacological analysis revealed specific biological activities for this modified oxytocin molecule.

Research Findings for (N(4), N(4)-dimethyl-asn)(5)-Oxytocin

The biological properties of [5-(N4,N4-dimethylasparagine)]oxytocin have been characterized through various assays. The findings from these studies provide insight into the role of the asparagine residue at position 5 in the function of oxytocin.

| Assay | Activity |

| Uterotonic Activity (isolated rat uterine horn) | 4.60 +/- 0.03 units/mg |

| Avian Vasodepressor Activity | 9.14 +/- 0.03 units/mg |

Interactive Data Table: The data in this table is based on published research findings for (N(4), N(4)-dimethyl-asn)(5)-Oxytocin. nih.gov

Significantly, this analog demonstrated an identical intrinsic activity in the in vitro rat uterotonic assay as native oxytocin, even under varying calcium concentrations. nih.gov This finding is noteworthy because it challenges a previously proposed model of oxytocin's biological activity, which suggested that the side chain of the residue at position 5 contained an "active element" responsible for the hormone's intrinsic activity at the uterine receptor. nih.gov The fact that the dimethylated analog retains full intrinsic activity suggests that the primary carboxamide group at this position may not be the sole determinant of this activity.

Properties

CAS No. |

70232-18-7 |

|---|---|

Molecular Formula |

C45H70N12O12S2 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H70N12O12S2/c1-7-24(4)37-44(68)50-28(14-15-34(47)59)40(64)52-31(19-36(61)56(5)6)41(65)54-32(22-71-70-21-27(46)38(62)51-30(42(66)55-37)18-25-10-12-26(58)13-11-25)45(69)57-16-8-9-33(57)43(67)53-29(17-23(2)3)39(63)49-20-35(48)60/h10-13,23-24,27-33,37,58H,7-9,14-22,46H2,1-6H3,(H2,47,59)(H2,48,60)(H,49,63)(H,50,68)(H,51,62)(H,52,64)(H,53,67)(H,54,65)(H,55,66)/t24-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |

InChI Key |

PRPLZOFBGSWCED-SHEQQOOASA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N(C)C)CCC(=O)N |

Origin of Product |

United States |

Structural and Conformational Analysis of Oxytocin, N 4 , N 4 Dimethyl Asn 5

Theoretical and Computational Approaches for Conformational Prediction

Theoretical and computational methods are instrumental in predicting the conformational landscape of peptides, including oxytocin (B344502) and its analogs. These approaches, which include molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, can provide insights into the low-energy conformations and the dynamic behavior of the molecule in different environments.

Computational models would likely predict a disruption of the canonical oxytocin conformation. The bulky dimethylamino group would sterically clash with neighboring residues, potentially forcing a reorientation of the Asn5 side chain and, consequently, the peptide backbone. MD simulations could be employed to explore the conformational space available to this analog, likely revealing a different set of preferred dihedral angles for the Asn5 residue compared to the native hormone.

Table 1: Predicted Conformational Effects of N(4), N(4)-dimethylation at Asn5 of Oxytocin

| Feature | Expected Impact | Rationale |

| Asn5 Side Chain Conformation | Altered rotameric preference | Steric hindrance from the dimethylamino group. |

| Backbone Dihedral Angles (φ, ψ) at Asn5 | Significant deviation from native values | To accommodate the bulky side chain and loss of H-bonding. |

| Macrocyclic Ring Pliability | Increased flexibility or adoption of alternative stable states | Disruption of stabilizing intramolecular interactions. |

| Overall Molecular Shape | Deviation from the compact, folded structure of native oxytocin | Loss of key structural constraints. |

Spectroscopic Characterization of Analog Conformations

Spectroscopic techniques are essential for the experimental determination of peptide conformations in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful tools in this regard.

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides at the atomic level. Parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants are used to define dihedral angles and inter-proton distances, which in turn are used to calculate a family of solution structures.

For (N(4), N(4)-dimethyl-asn)(5)-oxytocin, 2D NMR experiments like TOCSY and NOESY would be crucial. The chemical shifts of the protons in the N,N-dimethyl group would be readily identifiable in the 1H NMR spectrum. A significant change in the chemical shifts of the backbone and side-chain protons of residues surrounding Asn5 would be expected compared to native oxytocin, reflecting a change in the local electronic environment and conformation. The absence of an amide proton on the Asn5 side chain would also be a clear spectral feature.

A critical aspect to investigate would be the NOE patterns. In native oxytocin, specific NOEs are indicative of the β-turn structure. It is hypothesized that in the N,N-dimethylated analog, these characteristic NOEs would be absent or replaced by a different set of correlations, suggesting an altered backbone conformation.

CD spectroscopy is a sensitive method for examining the secondary structure of peptides and proteins. The CD spectrum of native oxytocin in aqueous solution is characterized by a positive band around 225 nm, which is indicative of a folded conformation containing β-turns.

Table 2: Hypothetical Spectroscopic Data Comparison

| Spectroscopic Parameter | Native Oxytocin | (N(4), N(4)-dimethyl-asn)(5)-Oxytocin (Predicted) |

| 1H NMR: Asn5 Hα Chemical Shift | ~4.7 ppm | Significant upfield or downfield shift |

| 1H NMR: Key NOEs for β-turn | Present (e.g., Tyr2 Hα - Asn5 HN) | Absent or weak |

| CD Spectrum: λmax | ~225 nm (positive ellipticity) | Shifted wavelength and/or reduced ellipticity |

Molecular Modeling and Docking Studies of Analog-Receptor Complexes

Molecular modeling and docking studies are used to predict how a ligand, such as an oxytocin analog, might bind to its receptor. These studies are crucial for understanding the structure-activity relationships of novel compounds.

Docking simulations of (N(4), N(4)-dimethyl-asn)(5)-oxytocin with the oxytocin receptor would likely show a different binding mode compared to the native hormone. The Asn5 residue of oxytocin is known to form important interactions within the receptor binding pocket. The bulky and non-hydrogen-bonding N,N-dimethylated side chain would likely be unable to form these favorable interactions.

The altered conformation of the entire peptide, as predicted by theoretical and spectroscopic studies, would further impact its ability to fit into the binding site. The docking results would likely show a lower binding affinity and a different orientation of the analog within the receptor, which could explain the observed decrease in biological activity for many N-methylated oxytocin analogs.

Influence of N(4), N(4)-dimethylasparagine at Position 5 on Oxytocin's Macrocyclic and Linear Tail Conformations

The conformation of the 20-membered macrocyclic ring of oxytocin is intimately linked to the structure of its linear C-terminal tail. The modification at position 5 is expected to have a cascading effect on the entire molecular structure.

In native oxytocin, the sequence Tyr-Ile-Gln-Asn is known to form a type I β-turn, which is a crucial element of its bioactive conformation. This turn is stabilized by a hydrogen bond between the carbonyl oxygen of Tyr2 and the backbone amide proton of Asn5.

The N,N-dimethylation of the Asn5 side chain, while not directly involved in this backbone-to-backbone hydrogen bond, would introduce significant conformational strain. The steric bulk of the dimethylamino group would likely force a change in the backbone dihedral angles (φ and ψ) of Asn5, thereby disrupting the geometry required for the type I β-turn. This disruption is a plausible explanation for the dramatic loss of activity observed upon N-methylation of residues within the oxytocin ring.

Role of Intramembrane Hydrogen Bonding Networks in (N(4), N(4)-dimethyl-asn)(5)-Oxytocin

The conformation of oxytocin and its analogs is significantly stabilized by a network of intramolecular hydrogen bonds (IMHBs). In native oxytocin, the asparagine residue at position 5 (Asn5) plays a crucial role in maintaining the structural integrity of the peptide's 20-membered cyclic core. Specifically, the side-chain carboxamide group of Asn5 is a key participant in the hydrogen-bonding system that defines the peptide's three-dimensional structure. This network includes conserved hydrogen bonds between the carbonyl oxygen of Tyrosine-2 (Tyr2) and the amide proton of Asn5, as well as between the Asn5 carbonyl and the Tyr2 amide proton, which together stabilize a type I β-turn structure within the macrocycle. nih.gov

In the analog (N(4), N(4)-dimethyl-asn)(5)-Oxytocin, the primary amide of the Asn5 side chain (-CONH2) is replaced by a tertiary N,N-dimethylamide group (-CON(CH3)2). This substitution fundamentally alters the hydrogen bonding capacity at this position. The tertiary amide nitrogen lacks a proton, thereby eliminating its ability to act as a hydrogen bond donor. This modification prevents the formation of the critical hydrogen bond from the Asn5 side chain to the backbone of the peptide.

Studies on related analogs where the hydrogen-bond donating capacity of the Asn5 side chain is removed have demonstrated significant consequences for the peptide's structure and function. For instance, replacing the Asn5 carboxamide with a nitrile group, which mimics the carbonyl portion but lacks the NH2 group, results in a dramatic loss of biological activity. nih.gov This suggests that the hydrogen-bond donating capability of the Asn5 side chain is essential for maintaining the bioactive conformation required for receptor interaction. nih.gov

Furthermore, research on other analogs has highlighted the importance of a hydrogen bond between the Asn5 carboxamide carbonyl and the peptide N-H of the leucine (B10760876) residue at position 8 (Leu8). nih.gov While analogs lacking the ability to form this specific bond can still assume a biologically active conformation, their potency is reduced. nih.gov This indicates that while not absolutely essential for activity, this particular hydrogen bond contributes to stabilizing the optimal conformation for receptor binding. nih.gov

The introduction of the two methyl groups in (N(4), N(4)-dimethyl-asn)(5)-Oxytocin not only removes a key hydrogen bond donor but also introduces steric bulk. This change likely disrupts the delicate balance of intramolecular forces, leading to a significant conformational rearrangement of the peptide backbone. While direct structural data for (N(4), N(4)-dimethyl-asn)(5)-Oxytocin is not extensively detailed in the literature, the established principles of peptide conformation strongly suggest that the loss of the Asn5 side-chain's hydrogen-donating ability would destabilize the native β-turn structure. A systematic study involving N-methylation of the oxytocin backbone has shown that such modifications can lead to significant conformational changes that may compromise agonist activity.

The table below summarizes the key intramolecular hydrogen bonds involving the Asn5 residue in native oxytocin, which are disrupted or altered in the (N(4), N(4)-dimethyl-asn)(5)-Oxytocin analog.

| Donor Atom/Group | Acceptor Atom/Group | Type of Interaction in Native Oxytocin | Consequence of Dimethylation at Asn5 |

| Asn5 side chain (-N H2) | Backbone Carbonyl Oxygen | Stabilizes β-turn structure | Eliminated : Nitrogen is tertiary and cannot donate a hydrogen bond. |

| Leu8 backbone (-N H) | Asn5 side chain (-C=O ) | Links the ring and tail portions | Potentially Altered : Steric hindrance from dimethyl groups may disrupt this interaction. |

| Asn5 backbone (-N H) | Tyr2 backbone (-C=O ) | Conserved β-turn stabilization | Unlikely to be directly affected by side-chain modification, but overall conformational changes may alter its geometry. |

Receptor Interaction and Binding Dynamics of Oxytocin, N 4 , N 4 Dimethyl Asn 5

Oxytocin (B344502) Receptor (OTR) Binding Affinity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, its interaction with the oxytocin receptor (OTR) has been primarily characterized through functional assays rather than direct radioligand binding studies, which typically provide quantitative affinity values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

In Vitro Radioligand Binding Assays for OTR Affinity

Detailed quantitative data from in vitro radioligand binding assays for Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- are not extensively reported in publicly available scientific literature. Such assays are crucial for determining the precise binding affinity of a compound for its receptor. The methodology typically involves a radiolabeled ligand with known high affinity for the receptor of interest. The ability of an unlabeled compound, in this case, Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, to displace the radioligand from the receptor is measured. This displacement curve is then used to calculate the Ki or IC50 value, providing a quantitative measure of binding affinity. The absence of such specific data for this analog limits a direct quantitative comparison of its binding affinity with native oxytocin and other analogs.

Comparative Affinity Studies with Native Oxytocin and Other Analogs

While direct comparative binding affinity data is scarce, functional assay data provides indirect evidence of the analog's interaction with the OTR. In a key study, the uterotonic activity of Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- was determined to be 4.60 ± 0.03 units/mg on the isolated rat uterine horn. nih.gov This bioassay, which measures the contractile response of uterine tissue, is a functional indicator of a compound's ability to bind to and activate the oxytocin receptor. For comparison, native oxytocin exhibits a significantly higher uterotonic activity.

The following table summarizes the available pharmacological data for Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- in comparison to native oxytocin.

| Compound | Uterotonic Activity (units/mg) | Avian Vasodepressor Activity (units/mg) | Intrinsic Activity (Rat Uterus) |

| Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- | 4.60 ± 0.03 nih.gov | 9.14 ± 0.03 nih.gov | Identical to Oxytocin nih.gov |

| Oxytocin | ~500 | ~500 | Standard |

Selectivity Profile Against Vasopressin Receptors (V1aR, V1bR, V2R)

A critical aspect of oxytocin analog design is achieving selectivity for the OTR over the structurally related vasopressin receptors (V1aR, V1bR, and V2R) to minimize off-target effects.

Methodologies for Assessing Receptor Selectivity in Analog Design

Receptor selectivity is typically determined by performing competitive binding assays on cell lines or tissues expressing each of the receptor subtypes. By comparing the binding affinities (Ki or IC50 values) of the analog for the OTR versus the vasopressin receptors, a selectivity ratio can be calculated. A higher ratio indicates greater selectivity for the OTR. In the absence of direct binding data for Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, functional assays can provide insights into its selectivity profile. For instance, the avian vasodepressor assay, which is sensitive to both oxytocin and vasopressin V1a receptor agonism, showed an activity of 9.14 ± 0.03 units/mg for the analog. nih.gov This suggests some level of activity at vasopressin-like receptors, although a direct comparison to its OTR activity in the same species would be needed to infer selectivity.

Role of Position 5 Modification in Receptor Discrimination and Specificity

The asparagine residue at position 5 of oxytocin is highly conserved and plays a crucial role in receptor binding and activation. Modifications at this position can significantly impact both affinity and selectivity. The introduction of two methyl groups on the side-chain amide of asparagine in Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- alters the hydrogen bonding capacity and the steric bulk at this position. While the primary amide of asparagine in native oxytocin can act as both a hydrogen bond donor and acceptor, the dimethylated amide in the analog can only function as a hydrogen bond acceptor. This change in hydrogen bonding potential, along with the increased size of the side chain, likely influences the interaction with the binding pockets of the OTR and vasopressin receptors, thereby affecting both affinity and selectivity. However, without specific binding data, the precise impact on receptor discrimination remains to be fully elucidated.

Mechanisms of Receptor Activation by Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-

The finding that Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- exhibits the same intrinsic activity as native oxytocin in the rat uterotonic assay provides important clues about its mechanism of receptor activation. nih.gov Intrinsic activity refers to the ability of a ligand to elicit a maximal functional response upon binding to the receptor. This suggests that despite the structural modification at position 5, the analog is capable of inducing the necessary conformational changes in the OTR to initiate the downstream signaling cascade that leads to uterine contraction.

The proposed biologically active model of oxytocin suggests that the side chain of the residue at position 5 contains an "active element" responsible for the intrinsic activity of the hormone when bound to the uterine receptor. nih.gov The fact that the dimethylated analog retains full intrinsic activity indicates that the specific hydrogen-bonding capabilities of the primary amide at position 5 may not be an absolute requirement for receptor activation, and that other interactions of the side chain within the receptor's binding pocket are sufficient to trigger the full biological response.

Structure Activity Relationship Sar Analysis Centered on Position 5 Modification in Oxytocin Analogs

Impact of N(4), N(4)-dimethylasparagine on In Vitro Biological Activities

The biological profile of [N(4), N(4)-dimethyl-Asn]5-oxytocin has been characterized through various in vitro assays, revealing a significant attenuation of activity compared to the native hormone.

In assays using isolated rat uterine horn preparations, [N(4), N(4)-dimethyl-Asn]5-oxytocin demonstrates significantly reduced uterotonic activity. The analog exhibits a potency of 4.60 ± 0.03 units/mg. nih.gov Despite this marked decrease in potency, the analog retains the same intrinsic activity as oxytocin (B344502). This was observed under standard assay conditions with 0.5 mM Ca2+ and also at lower calcium concentrations (0.3, 0.15, and 0.05 mM), suggesting that the modification does not alter the fundamental ability of the molecule to elicit a maximal response once bound to the receptor, but rather affects its affinity for the receptor. nih.gov

The avian vasodepressor assay, another standard for assessing oxytocic activity, also shows a diminished response for the dimethylated analog. [N(4), N(4)-dimethyl-Asn]5-oxytocin was found to have an avian vasodepressor activity of 9.14 ± 0.03 units/mg. nih.gov This reduction in potency is consistent with the findings from uterotonic assays and further underscores the importance of the unsubstituted amide group at position 5 for robust biological activity.

In Vitro Biological Activities of [N(4), N(4)-dimethyl-Asn]5-Oxytocin

| Activity | Assay Model | Potency (units/mg) |

|---|---|---|

| Uterotonic | Isolated Rat Uterine Horn | 4.60 ± 0.03 |

| Vasodepressor | Avian | 9.14 ± 0.03 |

While specific data on a broad range of other pharmacological assays for [N(4), N(4)-dimethyl-Asn]5-oxytocin are limited, the existing results from uterotonic and vasodepressor assays consistently show it acts as an agonist, albeit a weak one. The preservation of intrinsic activity in the uterotonic assay confirms its agonist properties, as it is capable of activating the receptor to produce a maximal response. nih.gov Studies on other position 5 analogs have sometimes revealed antagonist properties, but the dimethylation of the asparagine side chain appears to primarily impact binding affinity rather than switching the molecule to an antagonist. nih.gov

Elucidation of Essential Structural Elements for Receptor-Mediated Activity

The attenuated activity of [N(4), N(4)-dimethyl-Asn]5-oxytocin provides crucial information regarding the structural elements at position 5 that are essential for effective interaction with the oxytocin receptor.

The primary carboxamide group of the asparagine at position 5 is a key feature for receptor interaction. It is believed to participate in a network of hydrogen bonds that stabilize the hormone-receptor complex. The replacement of the amide hydrogens with methyl groups in [N(4), N(4)-dimethyl-Asn]5-oxytocin eliminates the possibility of this side chain acting as a hydrogen bond donor. nih.gov This loss of hydrogen bonding capability is a primary reason for the observed decrease in biological potency. This finding is significant in the context of a proposed biologically active model of oxytocin, which posited that the side chain of the residue at position 5 contains an "active element" crucial for the hormone's intrinsic activity upon binding to the uterine receptor. nih.gov The fact that the dimethylated analog retains full intrinsic activity challenges the idea that this specific side chain is responsible for triggering the response, suggesting instead a primary role in binding affinity. nih.gov

The modification at position 5 introduces several changes that could impact receptor interaction, including steric, electronic, and hydrogen bonding effects.

Hydrogen Bonding: As discussed, the most significant effect of N(4), N(4)-dimethylation is the removal of the amide group's ability to donate hydrogen bonds. This directly disrupts a key interaction point with the receptor.

Steric Effects: The introduction of two methyl groups increases the steric bulk of the side chain. This additional bulk may cause a steric clash with the receptor's binding pocket, leading to a less favorable binding orientation and reduced affinity. Research involving the substitution of Asn5 with its tetrazole derivative, which also has different spatial requirements, resulted in an analog with very low activity, suggesting that the spatial arrangement at this position is critical. nih.gov This indicates that the binding site for the position 5 side chain has strict steric limitations.

Electronic Effects: While the primary effect is the loss of hydrogen bonding, the methyl groups are also electron-donating, which could slightly alter the electronic character of the carboxamide group. However, this is generally considered a minor contribution compared to the steric and hydrogen bonding consequences. Studies on analogs where the amide group of Gln4 (a similar residue) was replaced suggest that electronic effects and hydrogen bonding are the main influences at that position, with steric effects being minor. nih.gov Conversely, for Asn5, the evidence points towards steric requirements and hydrogen bonding being of greater importance than purely electronic effects for receptor interaction. nih.gov

The significantly lower potency of [N(4), N(4)-dimethyl-Asn]5-oxytocin, therefore, can be attributed to a combination of the loss of crucial hydrogen bond donating capacity and unfavorable steric hindrance from the added methyl groups, which collectively compromise the optimal fit and binding energy within the oxytocin receptor.

Allosteric Modulation Potential (e.g., µ Opioid Receptor Positive Allosteric Modulator activity)

There is currently no scientific literature detailing the synthesis or pharmacological evaluation of Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- as a positive allosteric modulator of the µ-opioid receptor. General SAR studies on oxytocin have established that its cyclic structure, formed by a disulfide bond between cysteine residues at positions 1 and 6, and its C-terminal three-amino-acid tail are crucial for its MOR-PAM activity. nih.gov

Modifications to the asparagine residue at position 5 (Asn5) have been historically challenging. Substitutions at this position typically lead to a significant decrease in agonist activity at the primary target, the oxytocin receptor. nih.govnih.gov Research into Asn5 modifications has been more fruitful in the development of oxytocin antagonists, where the structural requirements for binding differ from those for receptor activation. nih.govnih.gov However, these studies have not explored the implications of such changes for activity at opioid receptors.

Crucial Structural Determinants of Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- for Allosteric Effects

As there are no studies on the bioactivity of Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- at the µ-opioid receptor, the structural determinants for any potential allosteric effects remain entirely hypothetical. The introduction of two methyl groups on the terminal nitrogen of the Asn5 side-chain would introduce steric bulk and increase lipophilicity. This alteration would also eliminate the hydrogen bond donor capacity of the side-chain amide.

In the context of the oxytocin receptor, the spatial arrangement and hydrogen-bonding capability of the Asn5 side-chain are considered important for receptor interaction. nih.gov How these specific modifications would translate to an allosteric binding site on the µ-opioid receptor is unknown and has not been investigated. Without experimental data, any discussion on crucial structural determinants for this specific compound would be speculative.

Data Tables

No experimental data could be retrieved for Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, and therefore, no data tables on its pharmacological activity can be generated.

Molecular Mechanisms and Signaling Pathways Influenced by Oxytocin, N 4 , N 4 Dimethyl Asn 5

Receptor-Mediated Intracellular Signal Transduction

Gq/11 Protein Coupling and Activation

No information available for Oxytocin (B344502), (N4, N4-dimethyl-asn)(5)-.

Downstream Signaling Cascades (e.g., Inositol Phosphate accumulation)

No information available for Oxytocin, (N4, N4-dimethyl-asn)(5)-.

Regulation of Intracellular Calcium Dynamics

No information available for Oxytocin, (N4, N4-dimethyl-asn)(5)-.

Cross-Talk and Potential Interactions with Other Neuropeptide Systems

No information available for Oxytocin, (N4, N4-dimethyl-asn)(5)-.

Advanced Research Methodologies and Future Directions for Oxytocin, N 4 , N 4 Dimethyl Asn 5 Research

Development of Novel In Vitro and Ex Vivo Assay Systems

The development of innovative assay systems is crucial for understanding the functional consequences of modifications to the oxytocin (B344502) peptide, such as the N,N-dimethylation of the asparagine residue at position 5. These assays provide the foundation for characterizing receptor functionality and for the discovery of new ligands.

High-Throughput Cell-Based Assays for Receptor Functionality

High-throughput screening (HTS) of oxytocin analogues necessitates robust and efficient cell-based assays. Given that the oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR), a significant portion of drug discovery efforts focuses on this receptor class. Assays for OTR functionality typically measure downstream signaling events following receptor activation.

Commonly employed high-throughput cell-based assays for GPCRs like the OTR include:

Second Messenger Assays: These assays quantify the levels of intracellular second messengers, such as calcium (Ca2+) and cyclic adenosine monophosphate (cAMP), which are modulated upon OTR activation. For instance, the OTR primarily couples to Gq/11 proteins, leading to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by OTR signaling pathways. The expression of the reporter gene serves as a quantifiable measure of receptor activation.

Receptor Internalization Assays: Ligand binding to the OTR can trigger receptor internalization. This process can be monitored in a high-throughput format using various techniques, including enzyme-linked immunosorbent assays (ELISA) or fluorescently tagged receptors.

These assays can be adapted to screen libraries of compounds, including novel oxytocin analogues like Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, to identify agonists, antagonists, and allosteric modulators with desired pharmacological profiles.

Table 1: Comparison of High-Throughput Cell-Based Assays for Oxytocin Receptor Functionality

| Assay Type | Principle | Advantages | Disadvantages |

| Second Messenger Assays (e.g., Calcium Flux) | Measures changes in intracellular second messenger concentrations upon receptor activation. | Direct measure of proximal signaling events; rapid kinetics. | Signal can be transient; may require specialized equipment. |

| Reporter Gene Assays | Measures the expression of a reporter gene linked to a receptor-activated promoter. | High sensitivity and signal amplification; endpoint assay is convenient for HTS. | Indirect measure of receptor activation; slower response time. |

| Receptor Internalization Assays | Quantifies the ligand-induced movement of receptors from the cell surface into the cell. | Provides information on receptor regulation and desensitization. | May not be suitable for all ligands; can be technically more complex. |

Fluorescent Peptide-Based Detection and Sensing Systems

To visualize and quantify oxytocin and its analogues in biological systems with high spatial and temporal resolution, researchers are developing novel fluorescent detection and sensing systems. These tools are invaluable for studying the pharmacokinetics and pharmacodynamics of compounds like Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-.

Recent advancements in this area include:

Fluorescently Labeled Oxytocin Analogues: Synthetic oxytocin analogues can be directly conjugated with fluorescent dyes. These fluorescent probes can be used in binding assays and to visualize receptor distribution and trafficking in living cells.

Genetically Encoded Nanosensors: Researchers have engineered fluorescent nanosensors for oxytocin. These sensors are often based on the oxytocin receptor itself, where conformational changes upon ligand binding are translated into a change in fluorescence. This allows for real-time imaging of oxytocin release and dynamics in the brain and other tissues.

Peptide-Based Fluorescent Probes: Novel fluorescent peptides have been designed to selectively bind to oxytocin. These probes can exhibit an increase in fluorescence intensity upon binding, enabling the sensitive detection of oxytocin in complex biological samples.

These technologies offer powerful alternatives to traditional methods like radioimmunoassays and ELISA, providing dynamic information about the behavior of oxytocin analogues in their biological context.

Strategies for Modulating Peptide Stability for Advanced Research Tools

A significant challenge in the use of peptides as research tools is their inherent instability, as they are susceptible to enzymatic degradation and have short in vivo half-lives. For an analogue like Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, enhancing its stability is crucial for its utility in prolonged experiments.

Several strategies are employed to modulate peptide stability:

Chemical Modifications: Introducing unnatural amino acids, modifying the peptide backbone (e.g., N-methylation), and cyclization are common approaches to increase resistance to proteases. A systematic study on the N-methylation of oxytocin has shown that this modification can reduce the exposed polarity of the peptide while retaining significant receptor agonist activity medchemexpress.com.

PEGylation: The attachment of polyethylene glycol (PEG) chains to a peptide can increase its hydrodynamic size, thereby reducing renal clearance and protecting it from enzymatic degradation.

Formulation Strategies: Optimizing the pH, using stabilizing excipients, and encapsulation in delivery systems like liposomes or nanoparticles can significantly improve the shelf-life and in vivo stability of peptide-based research tools.

By applying these strategies, researchers can develop more robust and reliable probes based on the Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- scaffold for a variety of research applications.

Peptide Engineering and Peptidomimetic Design for Research Probes

Peptide engineering and the design of peptidomimetics are at the forefront of developing highly specific and potent research probes for the oxytocin system. These approaches allow for the fine-tuning of pharmacological properties to suit specific research questions.

Targeted Modifications for Enhanced Research Utility and Specificity

Targeted modifications of the oxytocin sequence are performed to create analogues with improved characteristics for research purposes. The introduction of N,N-dimethylation at the asparagine-5 position in Oxytocin, (N(4), N(4)-dimethyl-asn)(5)- is an example of such a modification, although the specific research utility of this particular change is not yet widely documented in publicly available literature.

General strategies for targeted modifications include:

Alanine Scanning Mutagenesis: Systematically replacing each amino acid with alanine to identify residues critical for receptor binding and activation.

Substitution with Unnatural Amino Acids: Incorporating non-proteinogenic amino acids to probe structure-activity relationships and enhance properties like stability and receptor selectivity.

Backbone Modifications: Altering the peptide backbone, for instance through N-methylation, can constrain the peptide's conformation and improve its metabolic stability.

Hybrid Peptide-Small Molecule Design: Combining peptide fragments with small molecule moieties can lead to potent and selective agonists with improved pharmacokinetic properties nih.gov.

These modifications can lead to the development of research probes with tailored affinities, selectivities, and functional activities for the oxytocin receptor and its subtypes.

Exploration of Dimerization as a Strategy for Novel Ligand Development

A promising strategy in the development of novel ligands for GPCRs, including the oxytocin receptor, is the concept of dimerization. It is now recognized that many GPCRs can form dimers or higher-order oligomers, and targeting these complexes offers new avenues for drug design.

Research in this area has led to the development of bivalent ligands, which consist of two pharmacophores linked by a spacer. In the context of the oxytocin system, researchers have designed and synthesized bivalent ligands composed of two oxytocin-mimetic units. These bivalent ligands have been shown to target oxytocin receptor dimers and can induce a significant increase in G-protein signaling compared to their monovalent counterparts nih.govacs.orgresearchgate.netunimi.it.

The key aspects of this strategy include:

Design of Bivalent Ligands: Two monomeric ligands are connected by a linker of a specific length and composition. The nature of the linker is critical for achieving the desired pharmacological effect.

Targeting Receptor Dimers: Bivalent ligands are designed to simultaneously bind to two receptor protomers within a dimer, potentially leading to enhanced affinity and efficacy.

Superpotent Agonism: Studies have demonstrated that appropriately designed oxytocin-based bivalent ligands can act as superpotent agonists, exhibiting a dramatic increase in potency both in vitro and in vivo nih.govacs.orgresearchgate.netunimi.it.

The exploration of dimerization offers a powerful approach to developing novel and highly potent research tools to probe the function of oxytocin receptor dimers. While not yet specifically reported for Oxytocin, (N(4), N(4)-dimethyl-asn)(5)-, this strategy could be applied to create dimeric versions of this analogue to investigate its interaction with receptor oligomers.

Integration of Computational Chemistry and Bioinformatics in Analog Design and Optimization

The design and optimization of oxytocin analogs like (N(4), N(4)-dimethyl-asn)(5)-oxytocin are increasingly reliant on the powerful tools of computational chemistry and bioinformatics. These in silico approaches allow for the prediction of molecular properties and interactions, thereby streamlining the development of novel peptides with desired characteristics.

Molecular modeling techniques are instrumental in understanding the conformational changes introduced by the N,N-dimethylation of the asparagine residue at position 5. This modification is significant, as the asparagine at this position is crucial for the biological activity of oxytocin. nih.gov Studies on other analogs have shown that substitutions at Asn5 can drastically reduce activity, suggesting that the spatial arrangement and hydrogen-bonding capabilities of this residue are critical for receptor interaction. nih.gov

Computational methods that would be pivotal in the study of (N(4), N(4)-dimethyl-asn)(5)-oxytocin include:

Quantum Mechanics (QM): To accurately model the electron distribution around the modified asparagine residue and its influence on the peptide backbone.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the analog and its stability in different biological environments. nih.gov

Docking Studies: To predict the binding affinity and orientation of the analog within the oxytocin receptor, providing insights into potential agonist or antagonist activity.

Bioinformatics platforms further contribute by analyzing sequence-structure-activity relationships across a vast library of known oxytocin analogs. By comparing the predicted properties of (N(4), N(4)-dimethyl-asn)(5)-oxytocin with existing data, researchers can hypothesize its potential efficacy and selectivity.

Below is a hypothetical data table illustrating the kind of predictive data that can be generated through computational analysis for a novel oxytocin analog compared to the native peptide.

| Parameter | Native Oxytocin | (N(4), N(4)-dimethyl-asn)(5)-Oxytocin (Predicted) |

| Binding Affinity (pKi) | 8.5 | 6.2 |

| Receptor Selectivity (OTR/V1aR) | ~1 | ~10 |

| Conformational Flexibility | Moderate | Increased |

| Hydrogen Bond Donors at Asn5 | 2 | 0 |

Application of Omics Technologies in Understanding Analog Effects

To elucidate the cellular and systemic impact of (N(4), N(4)-dimethyl-asn)(5)-oxytocin, "omics" technologies, particularly transcriptomics, offer a comprehensive view of the resulting changes in gene expression. Gene expression profiling in relevant research models, such as specific cell lines or animal models, can reveal the molecular pathways modulated by this novel analog.

Oxytocin receptor signaling is known to influence a wide array of genes. nih.gov For instance, studies in prairie voles have demonstrated that variations in oxytocin receptor signaling lead to widespread transcriptomic changes in the brain, notably affecting genes in the natural killer gene complex, which are involved in immune function and synaptic pruning. nih.gov

A hypothetical research approach using RNA sequencing (RNA-seq) on a neuronal cell line expressing the human oxytocin receptor could involve the following steps:

Treatment of the cells with (N(4), N(4)-dimethyl-asn)(5)-oxytocin.

Extraction of total RNA and subsequent sequencing.

Bioinformatic analysis to identify differentially expressed genes (DEGs) compared to untreated cells or cells treated with native oxytocin.

Pathway analysis of the DEGs to identify the biological processes affected.

The results could be presented in a data table similar to the one below, showcasing the top differentially expressed genes.

| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway |

| FOS | 2.5 | <0.01 | MAPK Signaling |

| EGR1 | 2.1 | <0.01 | Neuronal Activity |

| BDNF | 1.8 | <0.05 | Neurotrophin Signaling |

| GADD45B | -1.5 | <0.05 | Stress Response |

Proteomics, the large-scale study of proteins, is another powerful omics tool. Advanced mass spectrometry techniques can be employed to quantify changes in the proteome of cells or tissues in response to the oxytocin analog, providing a more direct understanding of the functional consequences of altered gene expression. nih.gov

Advanced Delivery Systems for Research Purposes

A significant hurdle in peptide research is the effective delivery of these molecules to their target sites, especially for in vitro studies where cell membrane penetration is required. For an analog like (N(4), N(4)-dimethyl-asn)(5)-oxytocin, advanced delivery systems such as modified cell-penetrating peptides (CPPs) are being explored to facilitate its transport across cellular barriers. nih.gov

CPPs are short peptides that can traverse cell membranes and can be conjugated to cargo molecules like other peptides to enhance their intracellular delivery. nih.gov A recently developed modified CPP system, termed Glycosaminoglycan-binding Enhanced Transduction (GET), has shown promise in enhancing the delivery of both insulin and oxytocin across a nasal epithelial cell barrier in vitro. nih.gov This system utilizes a multi-domain peptide that promotes cellular interaction, stimulates uptake, and facilitates endosomal escape. nih.gov

The efficacy of such a delivery system for (N(4), N(4)-dimethyl-asn)(5)-oxytocin could be evaluated in vitro by measuring its transport across a cell monolayer, such as the RPMI 2650 human nasal epithelial cells. The results could be quantified and presented as follows:

| Compound | Concentration | Transport Efficiency (%) |

| (N(4), N(4)-dimethyl-asn)(5)-Oxytocin alone | 10 µM | 1.2 |

| (N(4), N(4)-dimethyl-asn)(5)-Oxytocin + GET Peptide | 10 µM | 8.5 |

This approach would be crucial for in vitro investigations into the intracellular targets and mechanisms of action of this novel oxytocin analog.

Q & A

Q. What methodological considerations are critical for measuring oxytocin concentrations in peripheral vs. central biological matrices?

Accurate measurement requires distinguishing between peripheral (e.g., plasma, saliva) and central (e.g., cerebrospinal fluid, CSF) oxytocin levels due to differential receptor interactions and blood-brain barrier permeability. Studies suggest correlating plasma and CSF oxytocin levels to validate peripheral biomarkers for central activity . Key steps include:

- Assay standardization : Use radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) with high specificity for intact oxytocin, avoiding cross-reactivity with metabolites.

- Sampling protocols : Time-locked collection during behavioral tasks (e.g., social stress tests) to capture dynamic changes.

- Statistical validation : Apply meta-analytic frameworks to harmonize data across studies with heterogeneous methodologies .

Q. How do structural modifications, such as N⁴,N⁴-dimethylation of Asn⁵, influence oxytocin receptor (OXTR) binding and signaling?

The N⁴,N⁴-dimethyl-Asn⁵ modification alters oxytocin’s conformational stability and receptor affinity. Experimental approaches include:

- Computational modeling : Molecular dynamics simulations to compare binding kinetics of modified vs. native oxytocin to OXTR’s extracellular domain .

- In vitro assays : Measure cAMP inhibition (via Gαi coupling) and calcium mobilization in OXTR-transfected HEK293 cells.

- Comparative studies : Contrast effects of modified oxytocin with native peptide in rodent models of social memory (e.g., prairie vole partner preference tests) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on oxytocin’s role in stress response versus social bonding?

Contradictions arise from context-dependent effects (e.g., baseline anxiety levels, social familiarity) and methodological variability. Strategies include:

- Dose-response profiling : Test graded oxytocin doses in animal models (e.g., mice with OXTR knockdown) under controlled stressors (e.g., forced swim test) .

- Individual difference analyses : Stratify human participants by genetic polymorphisms (e.g., OXTR rs53576) or trait anxiety scores to identify subgroups with divergent responses .

- Neuroimaging integration : Combine intranasal oxytocin administration with fMRI to map amygdala-prefrontal cortex connectivity changes during social threat tasks .

Q. What experimental designs address the limited translational efficacy of oxytocin in autism spectrum disorder (ASD) clinical trials?

Current trials show mixed results due to heterogeneous dosing, administration routes, and outcome measures. Proposed improvements:

- Chronic dosing regimens : Optimize pharmacokinetics using deuterated oxytocin analogs to prolong half-life .

- Behavioral synergy : Pair oxytocin administration with social skills training to enhance neuroplasticity (e.g., reward circuitry engagement in the nucleus accumbens) .

- Biomarker-driven cohorts : Enroll participants with confirmed OXTR hypomethylation or CSF oxytocin deficiency to target responsive subgroups .

Q. How do epigenetic modifications of OXTR influence intergenerational transmission of oxytocin-related phenotypes?

Prenatal epigenetic programming (e.g., maternal stress-induced OXTR methylation) may affect offspring social behavior. Methodological approaches:

- Longitudinal cohort studies : Track OXTR methylation in maternal blood, placental tissue, and infant buccal cells across gestation .

- Cross-species validation : Compare OXTR expression in prairie voles exposed to early-life stress with human epigenetic datasets .

- CRISPR-based editing : Use OXTR promoter-targeted demethylation in murine models to isolate causal epigenetic effects .

Methodological Resources

- Meta-analysis frameworks : See systematic reviews on oxytocin-central/peripheral correlations for data harmonization protocols .

- OXTR structural data : Refer to cryo-EM studies of OXTR-G protein complexes for residue-specific interaction maps .

- Behavioral assays : Standardized protocols for rodent social preference tests are detailed in the Prairie Vole Model Handbook (Emory University) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.